![molecular formula C9H12FNO B1273592 2-((4-Fluorobenzyl)amino)ethanol CAS No. 22116-33-2](/img/structure/B1273592.png)
2-((4-Fluorobenzyl)amino)ethanol
Overview
Description
2-((4-Fluorobenzyl)amino)ethanol is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .
Synthesis Analysis
The synthesis of 2-((4-Fluorobenzyl)amino)ethanol involves the reaction of P-fluorobenzaldehyde (24.8 g, 0.2 mol) and 2-aminoethanol (15.3 g, 0.25 mol) in a reaction flask containing methanol (250 ml). The mixture is heated to reflux and kept at 65 degrees Celsius .
Molecular Structure Analysis
The molecular formula of 2-((4-Fluorobenzyl)amino)ethanol is C9H12FNO. The compound has a molecular weight of 169.20 g/mol. The IUPAC name for this compound is 2-[(4-fluorophenyl)methylamino]ethanol .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2-((4-Fluorobenzyl)amino)ethanol .
Physical And Chemical Properties Analysis
2-((4-Fluorobenzyl)amino)ethanol has a molecular weight of 169.20 g/mol. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3. The compound has a rotatable bond count of 4. The exact mass and monoisotopic mass of the compound are 169.090292168 g/mol .
Scientific Research Applications
Organic Synthesis Intermediate
2-((4-Fluorobenzyl)amino)ethanol: serves as an intermediate in organic synthesis. It can be utilized to construct more complex molecules through various chemical reactions, such as nucleophilic substitutions or condensation reactions. This compound’s presence of both an amino and a hydroxyl group allows for versatile reactivity, making it a valuable building block in the synthesis of a wide range of organic compounds .
Pharmaceutical Intermediate
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce a fluorine atom into a molecular structure is particularly useful, as fluorine can significantly alter the biological activity of pharmaceuticals, improving their metabolic stability and bioavailability .
Material Science Research
The fluorinated benzyl group in 2-((4-Fluorobenzyl)amino)ethanol can be incorporated into polymers and other materials to impart unique properties such as resistance to degradation, altered surface energy, and increased strength. Researchers in material science may explore its use in creating advanced materials for a variety of applications .
Chemical Synthesis
This compound can act as a catalyst or a reagent in chemical synthesis processes. Its functional groups can participate in catalyzing reactions or form bonds with other molecules, aiding in the synthesis of complex chemicals used in various industries .
Chromatography and Analytical Research
2-((4-Fluorobenzyl)amino)ethanol: might be used as a standard or a derivative in chromatographic techniques to help identify or quantify substances within a mixture. Its unique structure allows it to serve as a reference point in analytical methods such as gas chromatography or high-performance liquid chromatography .
Genomics and Proteomics
In genomics and proteomics research, this compound could be used to modify DNA or proteins to study their functions or interactions. The modification can help in tagging or immobilizing molecules, which is crucial for understanding the mechanisms of life at a molecular level .
Safety and Hazards
properties
IUPAC Name |
2-[(4-fluorophenyl)methylamino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c10-9-3-1-8(2-4-9)7-11-5-6-12/h1-4,11-12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEPMOQQKUYWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394301 | |
Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Fluorobenzyl)amino)ethanol | |
CAS RN |
22116-33-2 | |
Record name | 2-{[(4-Fluorophenyl)methyl]amino}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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